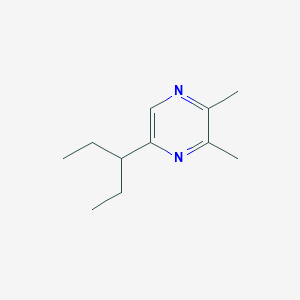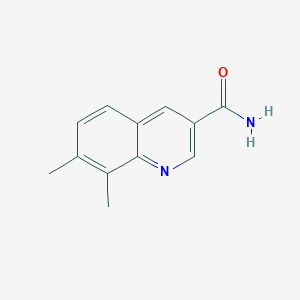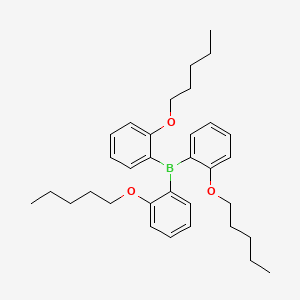
Tris(2-pentoxyphenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-pentoxyphenyl)borane is an organoboron compound that features three 2-pentoxyphenyl groups attached to a central boron atom. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-pentoxyphenyl)borane typically involves the reaction of boron trichloride with 2-pentoxyphenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Tris(2-pentoxyphenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The 2-pentoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Reduced organic compounds with boron-containing by-products.
Substitution: Substituted boron compounds with various functional groups.
Scientific Research Applications
Tris(2-pentoxyphenyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, including hydrosilylation and polymerization reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tris(2-pentoxyphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energy. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and use in frustrated Lewis pair chemistry.
Tris(2-methoxyphenyl)borane: Used in organic synthesis and catalysis with different reactivity compared to Tris(2-pentoxyphenyl)borane.
This compound stands out due to its unique combination of properties, making it a versatile reagent in various fields of research and industry.
Properties
CAS No. |
6679-39-6 |
|---|---|
Molecular Formula |
C33H45BO3 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
tris(2-pentoxyphenyl)borane |
InChI |
InChI=1S/C33H45BO3/c1-4-7-16-25-35-31-22-13-10-19-28(31)34(29-20-11-14-23-32(29)36-26-17-8-5-2)30-21-12-15-24-33(30)37-27-18-9-6-3/h10-15,19-24H,4-9,16-18,25-27H2,1-3H3 |
InChI Key |
BDAYYYBXUFKFKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OCCCCC)(C2=CC=CC=C2OCCCCC)C3=CC=CC=C3OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



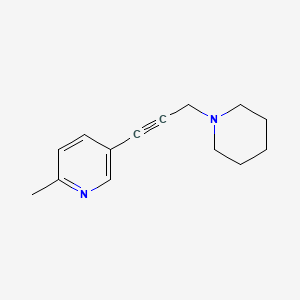
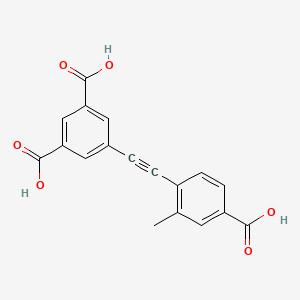
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
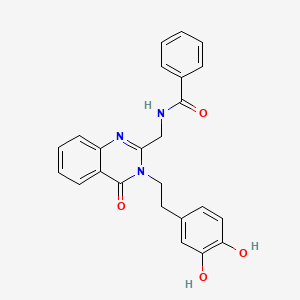
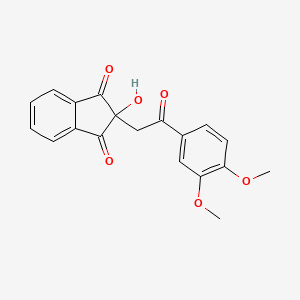

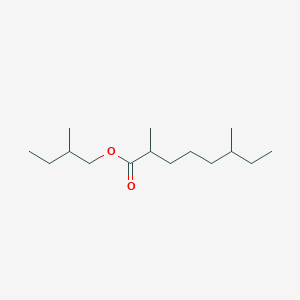

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
